(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-10-11-4-1-2-7-16(11)15(18)12-5-3-6-13-14(12)20-9-8-19-13/h3,5-6,11,17H,1-2,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODLFDZGZGTPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=C3C(=CC=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins involved in dna repair processes, such as topoisomerase i/ii, p53, histones, dna polymerases, and dna ligases.
Mode of Action
It is suggested that the compound might interact with its targets and induce changes in their function. The reaction mechanism might involve the initial nucleophilic attack of the sulfur ylide to the carbonyl of the aldehyde/ketone.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the base excision repair (BER) pathway. Additionally, it could potentially interact with the Wnt/β-catenin pathway, which plays a crucial role in cell growth and differentiation.
Result of Action
The compound may have various molecular and cellular effects. For instance, it might suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling. Additionally, it could potentially restore the down-regulated expression of β-catenin in cells exposed to hydrogen peroxide.
Biological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an alpha-2C adrenergic receptor antagonist. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The primary mechanism of action for this compound involves its interaction with the alpha-2C adrenergic receptors. These receptors are part of the adrenergic receptor family and play significant roles in various physiological processes, including neurotransmitter release and vascular tone regulation. The antagonistic activity at these receptors may contribute to its therapeutic potential in treating central nervous system disorders.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Alpha-2C Adrenergic Receptor Antagonism : This compound has been identified as a selective antagonist for the alpha-2C adrenergic receptor subtype, which is implicated in various neurological conditions .
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties through modulation of signaling pathways involved in cell proliferation and apoptosis .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines treated with the compound demonstrated a significant reduction in cell death under oxidative stress conditions. The results indicated that the compound could modulate antioxidant defenses and reduce inflammation markers.
Case Study 2: Antitumor Properties
In vitro assays using cancer cell lines revealed that the compound inhibited cell proliferation significantly. The mechanism was linked to apoptosis induction and disruption of cell cycle progression.
Comparison with Similar Compounds
Structural Analogues with Benzodioxane Moieties
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone (CAS: 215923-54-9)
- Key Differences : Lacks the hydroxymethyl group on the piperidine ring.
(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidin-1-yl)(thiazol-4-yl)methanone
- Structure : Features a pyrrolidine-thiazole hybrid instead of piperidine.
- Application : Demonstrated activity as a dual orexin receptor antagonist (IC₅₀ < 100 nM) .
- Synthesis : Prepared via coupling of carboxylic acid and amine intermediates, analogous to methods in .
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone (CAS: 19815-97-5)
- Key Differences : Bromoacetyl substituent instead of a piperidine group.
- Utility : Serves as a precursor in nucleophilic substitution reactions .
Functional Group Modifications
Hydroxymethyl vs. Methylthio Substituents
- Target Compound : The hydroxymethyl group on piperidine enhances hydrophilicity, favoring aqueous solubility (critical for oral bioavailability).
- Analogues: Compounds like (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(2-(methylthio)thiazol-5-yl)methanone () replace hydroxymethyl with methylthio, increasing lipophilicity and possibly improving blood-brain barrier penetration .
Amino vs. Hydroxymethyl Groups
- Example: (4-Amino-2-(piperidin-1-yl)thiazol-5-yl)(benzodioxin-6-yl)methanone () incorporates an amino-thiazole group, which may enhance hydrogen bonding with target proteins (e.g., CDK9 inhibition) .
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
